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Compound of Interest

Compound Name: 6-Piperidinonicotinic acid

Cat. No.: B057397 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-piperidinonicotinic acid, a

heterocyclic building block with significant potential in medicinal chemistry. This document

details its chemical structure, physicochemical properties, a representative synthetic protocol,

and its application as a scaffold for developing potent kinase inhibitors. While specific

experimental data for 6-piperidinonicotinic acid is limited in publicly accessible literature, this

guide leverages data from closely related analogs to illustrate its potential biological

applications and provides detailed experimental methodologies.

Chemical Identity and Physicochemical Properties
6-Piperidinonicotinic acid, also known as 6-(piperidin-1-yl)pyridine-3-carboxylic acid, is a

derivative of nicotinic acid (Vitamin B3). The core structure consists of a pyridine ring

carboxylated at the 3-position, with a piperidine ring attached at the 6-position. This substitution

pattern makes it a valuable scaffold for creating diverse chemical libraries for drug discovery.

Chemical Structure:
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Table 1: Physicochemical Properties of 6-Piperidinonicotinic Acid

Property Value Source

CAS Number 120800-50-2 Vendor Data

Molecular Formula C₁₁H₁₄N₂O₂ Vendor Data

Molecular Weight 206.24 g/mol Vendor Data

IUPAC Name 6-(piperidin-1-yl)nicotinic acid IUPAC

Appearance
White to off-white solid

(predicted)
Vendor Data

Solubility Soluble in DMSO (predicted) Vendor Data

Synthesis of 6-Piperidinonicotinic Acid
The synthesis of 6-piperidinonicotinic acid can be achieved through a nucleophilic aromatic

substitution (SNAr) reaction. A common precursor is a 6-halonicotinic acid, such as 6-

chloronicotinic acid, which is reacted with piperidine. The electron-withdrawing nature of the

pyridine nitrogen and the carboxylic acid group facilitates the displacement of the halide by the

amine nucleophile.

Experimental Protocol: Synthesis of 6-
Piperidinonicotinic Acid
This protocol is a representative procedure based on established methods for SNAr reactions

on pyridine rings.

Materials:
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Ethyl 6-chloronicotinate

Piperidine

Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)

Ethanol (EtOH)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Ethyl acetate (EtOAc)

Brine

Procedure:

Step 1: Nucleophilic Aromatic Substitution. To a solution of ethyl 6-chloronicotinate (1.0 eq) in

DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq). The reaction mixture is

heated to 80-100 °C and stirred for 4-6 hours, or until TLC analysis indicates the

consumption of the starting material.

Step 2: Work-up and Extraction. After cooling to room temperature, the reaction mixture is

poured into water and extracted with ethyl acetate. The combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced

pressure to yield crude ethyl 6-(piperidin-1-yl)nicotinate.

Step 3: Saponification. The crude ester is dissolved in a mixture of ethanol and 1M aqueous

sodium hydroxide. The solution is stirred at room temperature for 12-18 hours.

Step 4: Acidification and Isolation. The ethanol is removed under reduced pressure. The

remaining aqueous solution is acidified to pH 3-4 with 1M hydrochloric acid, resulting in the

precipitation of the product. The precipitate is collected by filtration, washed with cold water,

and dried under vacuum to afford 6-piperidinonicotinic acid.
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Biological Activity and Therapeutic Potential
Nicotinic acid and its derivatives exhibit a wide range of biological activities. The 6-
piperidinonicotinic acid scaffold is of particular interest in the development of kinase

inhibitors, which are a major class of targeted cancer therapeutics.

Application as a Scaffold for PIM-1 Kinase Inhibitors
The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are

overexpressed in various human cancers, including prostate, breast, and hematological

malignancies. PIM kinases play a crucial role in cell survival, proliferation, and apoptosis

resistance, making them attractive targets for cancer therapy. Several studies have explored

the use of nicotinic acid derivatives as PIM-1 kinase inhibitors.

A closely related analog, 4,6-Dimethyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)nicotinonitrile, has

demonstrated potent inhibitory activity against PIM-1 kinase.[1] This highlights the potential of

the 6-piperidinonicotinic acid core in the design of novel anti-cancer agents.

Table 2: Illustrative Biological Activity of a Related Piperidine-Containing Nicotinic Acid

Derivative

Compound Target IC₅₀ (nM) Assay Type Reference

4,6-Dimethyl-2-

(2-oxo-2-

(piperidin-1-

yl)ethoxy)nicotin

onitrile

PIM-1 19.8
In vitro kinase

assay
[1]

Disclaimer: The data presented in this table is for an analog and is intended to be illustrative of

the potential activity of compounds derived from the 6-piperidinonicotinic acid scaffold.

PIM-1 Signaling Pathway
The diagram below illustrates a simplified PIM-1 signaling pathway, which is involved in cell

survival and proliferation. PIM-1 phosphorylates and inactivates pro-apoptotic proteins such as

BAD, and activates proteins involved in cell cycle progression like CDC25A.
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PIM-1 signaling pathway and point of inhibition.

Experimental Protocols for Biological Evaluation
The following is a representative protocol for an in vitro kinase assay to evaluate the inhibitory

activity of compounds against PIM-1 kinase.

PIM-1 Kinase Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound

(e.g., a derivative of 6-piperidinonicotinic acid) against PIM-1 kinase.

Materials:

Recombinant human PIM-1 kinase

PIM-1 substrate peptide (e.g., a BAD-derived peptide)

Adenosine triphosphate (ATP), [γ-³²P]ATP

Test compound dissolved in DMSO

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

96-well filter plates

Scintillation counter

Procedure:

Preparation of Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare a

kinase reaction mixture containing assay buffer, PIM-1 kinase, and the substrate peptide.

Kinase Reaction: In a 96-well plate, add the test compound dilutions. Initiate the kinase

reaction by adding the kinase reaction mixture and a solution of ATP containing a tracer

amount of [γ-³²P]ATP.

Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric

acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.

Detection: After drying the filter plate, add a scintillation cocktail to each well and measure

the radioactivity using a scintillation counter.
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Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the

percentage of kinase inhibition versus the logarithm of the test compound concentration. The

IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Prepare serial dilutions
of test compound in DMSO

Add compound and kinase mixture
to 96-well plate

Prepare kinase reaction mixture
(PIM-1, substrate, buffer)

Initiate reaction with
[γ-³²P]ATP solution

Incubate at 30°C

Stop reaction and transfer
to filter plate

Wash filter plate to remove
unincorporated [γ-³²P]ATP

Measure radioactivity with
scintillation counter

Calculate % inhibition and
determine IC₅₀ value
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Workflow for an in vitro PIM-1 kinase assay.

Conclusion
6-Piperidinonicotinic acid is a versatile chemical building block with considerable potential for

the development of novel therapeutics, particularly in the area of oncology. Its straightforward

synthesis and the demonstrated biological activity of its derivatives as kinase inhibitors make it

an attractive scaffold for further investigation. This guide provides a foundational understanding

of its properties and a framework for its synthesis and biological evaluation, intended to

facilitate further research and drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase
Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In
Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [6-Piperidinonicotinic Acid: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057397#what-is-the-chemical-structure-of-6-
piperidinonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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